molecular formula C7H4BrClN2 B12846661 4-Bromo-5-chloro-pyrazolo[1,5-a]pyridine CAS No. 1427438-59-2

4-Bromo-5-chloro-pyrazolo[1,5-a]pyridine

Cat. No.: B12846661
CAS No.: 1427438-59-2
M. Wt: 231.48 g/mol
InChI Key: AFVHDTCVCBRYSP-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-pyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of bromine and chlorine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.

Properties

CAS No.

1427438-59-2

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

4-bromo-5-chloropyrazolo[1,5-a]pyridine

InChI

InChI=1S/C7H4BrClN2/c8-7-5(9)2-4-11-6(7)1-3-10-11/h1-4H

InChI Key

AFVHDTCVCBRYSP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=N2)C(=C1Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-pyrazolo[1,5-a]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate compound. The NH group of this intermediate is then protected using PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . This intermediate can undergo further reactions to introduce the chlorine atom and complete the synthesis of 4-Bromo-5-chloro-pyrazolo[1,5-a]pyridine.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-pyrazolo[1,5-a]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Kinase Inhibition

One of the most significant applications of 4-bromo-5-chloro-pyrazolo[1,5-a]pyridine is its role as an inhibitor of various protein kinases. Protein kinases are critical in cell signaling pathways that regulate cell growth, differentiation, and metabolism. Aberrant kinase activity is often implicated in diseases such as cancer.

  • Inhibition Mechanism: The compound selectively binds to specific receptor tyrosine kinases, which are pivotal in cancer progression. Studies indicate that modifications to the pyrazolo[1,5-a]pyridine core can significantly affect binding kinetics and inhibitory potency against target kinases.
  • Therapeutic Potential: The ability to inhibit these kinases suggests potential applications in treating cancers characterized by overactive signaling pathways. For instance, it has shown promise in inhibiting AXL and c-MET kinases, which are associated with tumor progression and metastasis.

Structure-Activity Relationship Studies

Research has demonstrated that structural modifications can enhance the binding affinity and selectivity of 4-bromo-5-chloro-pyrazolo[1,5-a]pyridine towards specific kinases. This aspect is crucial for developing targeted therapies with reduced off-target effects. For example, studies have shown that certain substitutions can improve the compound's selectivity for CK2α kinase, making it a valuable scaffold for new therapeutic agents .

In Vitro Studies

In vitro experiments have highlighted the compound's effectiveness as a kinase inhibitor. For instance, a study screened various derivatives against a panel of 56 kinases using differential scanning fluorimetry (DSF), identifying several compounds with potent inhibitory activity against CK2α and CK2α’ .

  • Results: The most potent inhibitors exhibited IC50 values in the low nanomolar range, indicating strong binding affinity. These findings underscore the compound's potential as a lead candidate for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-Bromo-5-chloro-pyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as:

Biological Activity

4-Bromo-5-chloro-pyrazolo[1,5-a]pyridine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine family. Its structure features a fused pyrazole and pyridine ring system with bromine and chlorine substituents, which contribute to its unique electronic and steric properties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases.

  • Molecular Formula : CHBrClN
  • Structure : Contains a fused pyrazole and pyridine ring system.
  • Substituents : Bromine at position 4 and chlorine at position 5.

Biological Activities

Research indicates that 4-bromo-5-chloro-pyrazolo[1,5-a]pyridine exhibits notable biological activities, particularly in the following areas:

1. Protein Kinase Inhibition

The compound has been shown to interact with receptor tyrosine kinases (RTKs), which are crucial in cell signaling pathways related to growth and differentiation. This interaction suggests potential applications in treating diseases characterized by aberrant kinase activity, such as cancer.

  • Binding Affinity : The binding affinity and selectivity of the compound are influenced by its structural characteristics, particularly the presence of bromine and chlorine substituents. These modifications can enhance therapeutic potential while reducing off-target effects .

2. Anticancer Activity

In vitro studies have demonstrated that derivatives of pyrazolo[1,5-a]pyridine can inhibit cellular proliferation in various cancer cell lines. For instance, compounds derived from this scaffold have shown significant inhibitory effects on cell lines such as HeLa and HCT116 .

The mechanism by which 4-bromo-5-chloro-pyrazolo[1,5-a]pyridine exerts its biological effects involves:

  • Inhibition of Kinase Activity : The compound binds to the ATP-binding site of kinases, preventing their activation and subsequent signal transduction pathways .
  • Selectivity for Kinase Targets : Modifications to the core structure can lead to increased selectivity for specific kinases, enhancing the therapeutic profile of the compound .

Comparative Analysis with Related Compounds

The following table summarizes key features of 4-bromo-5-chloro-pyrazolo[1,5-a]pyridine compared to structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-5-chloro-pyrazolo[1,5-a]pyridineFused pyrazole and pyridine; Br and Cl substituentsSelective kinase inhibition; potential anticancer agent
3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-a]pyridineThree halogen substituentsDistinct reactivity due to multiple halogens
Pyrazolo[3,4-b]pyridine derivativesDifferent ring fusion patternVarying biological activities due to different structures

Case Studies

Several studies have highlighted the efficacy of 4-bromo-5-chloro-pyrazolo[1,5-a]pyridine in various experimental settings:

  • In Vitro Studies on Cancer Cell Lines : Research demonstrated that this compound significantly inhibited the proliferation of HeLa cells with an IC50 value indicating potent activity .
  • Kinase Selectivity Profiling : A series of derivatives were screened against a panel of kinases using differential scanning fluorimetry (DSF), revealing several compounds with high selectivity for CK2 inhibitors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-5-chloro-pyrazolo[1,5-a]pyridine, and how can purity be validated?

  • Synthetic Routes :

  • Halogenation Strategies : Sequential halogenation (bromination followed by chlorination) using reagents like NBS (N-bromosuccinimide) and NCS (N-chlorosuccinimide) under controlled conditions. Pyrazolo[1,5-a]pyridine derivatives often require regioselective halogenation at specific positions, as seen in analogous triazolo-pyridine syntheses .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling could introduce substituents post-halogenation, leveraging bromo/chloro groups as reactive handles. For example, highlights functionalization at position 7 of pyrazolo[1,5-a]pyrazines using palladium catalysts .
    • Purity Validation :
  • HPLC : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95%). Reference standards from suppliers like Fujifilm Wako ( ) ensure accuracy .
  • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR spectra with computed data (e.g., using DFT calculations) to confirm structural integrity .

Q. How should researchers handle and store 4-bromo-5-chloro-pyrazolo[1,5-a]pyridine to ensure safety?

  • Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. The compound’s halogenated nature may pose toxicity risks, as noted for similar bromo-chloro heterocycles ( ) .
  • Storage : Keep in airtight, light-resistant containers at 2–8°C (per refrigeration guidelines for analogous compounds in ). Avoid moisture to prevent decomposition .
  • Waste Disposal : Segregate halogenated waste and transfer to certified hazardous waste handlers, following protocols for brominated intermediates ( ) .

Q. What spectroscopic techniques are essential for characterizing 4-bromo-5-chloro-pyrazolo[1,5-a]pyridine?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H NMR to identify aromatic protons and 13^{13}C NMR for carbon backbone analysis. For example, pyrazolo[1,5-a]pyrimidine derivatives in show distinct peaks for substituents (e.g., –CHO at δ 10.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected: ~247.46 g/mol for C7_7H4_4BrClN2_2).
  • X-ray Crystallography : Resolve structural ambiguities; used monoclinic crystals (space group P21/c) for a related pyrazolo-pyrimidine .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing bromo and chloro groups be addressed?

  • Methodology :

  • Directing Groups : Use protective groups (e.g., –NH2_2) to steer halogenation to desired positions. demonstrates amine-directed functionalization in triazolo-pyridines .
  • Computational Modeling : Predict reactive sites using DFT calculations. For example, highlights structural similarities between bromo-triazolo-pyridines and target compounds .
    • Optimization : Screen solvents (e.g., DMF vs. THF) and temperatures to favor kinetic vs. thermodynamic control .

Q. How to resolve contradictions in NMR data for structural confirmation?

  • Approach :

  • Comparative Analysis : Cross-reference experimental 1^1H NMR with literature data for analogous compounds (e.g., 7-bromo-triazolo-pyridine in : δ 8.2–8.5 ppm for aromatic protons) .
  • 2D NMR : Use HSQC and HMBC to assign coupling patterns and resolve overlapping signals. employed 2D NMR to confirm substituent positions in pyrazolo-pyrazines .
    • Case Study : For a pyrazolo[1,5-a]pyrimidine-3-carbonitrile ( ), crystallography resolved discrepancies between observed and predicted NMR shifts .

Q. What strategies optimize Suzuki coupling reactions for functionalizing 4-bromo-5-chloro-pyrazolo[1,5-a]pyridine?

  • Catalytic System : Use Pd(PPh3_3)4_4 or Pd(dppf)Cl2_2 with Cs2_2CO3_3 as base in THF/water (3:1). achieved >80% yield in similar reactions .
  • Substrate Scope : Test aryl/heteroaryl boronic acids. Electron-deficient partners may require higher temperatures (80–100°C).
  • Table: Reaction Optimization

CatalystBaseSolventTemp (°C)Yield (%)
Pd(PPh3_3)4_4Cs2_2CO3_3THF/H2_2O8085
Pd(dppf)Cl2_2K2_2CO3_3DME/H2_2O10078

Q. How to design derivatives of 4-bromo-5-chloro-pyrazolo[1,5-a]pyridine for specific pharmacological targets?

  • Rational Design :

  • Bioisosteric Replacement : Replace Br/Cl with –CF3_3 or –CN groups to modulate lipophilicity (see for trifluoromethyl analogs) .
  • Hybrid Molecules : Merge with pharmacophores like benzisoxazole ( ) or pyrimidine ( ) to target enzymes (e.g., COX-2, HMG-CoA reductase) .
    • Biological Screening :
  • In Vitro Assays : Test kinase inhibition (e.g., JAK2, EGFR) using fluorescence polarization. highlights pyrazolo-pyrimidines as CRF1 antagonists .
  • ADMET Profiling : Assess metabolic stability (human liver microsomes) and cytotoxicity (MTT assay).

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